molecular formula C6H9NS B1357127 2-(3-Thienyl)ethanamine CAS No. 59311-67-0

2-(3-Thienyl)ethanamine

Cat. No. B1357127
CAS RN: 59311-67-0
M. Wt: 127.21 g/mol
InChI Key: OANLWIQYRRVBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Thienyl)ethanamine, also known as [2-(3-thienyl)ethyl]amine, is an organic compound with the molecular formula C6H9NS . It has an average mass of 127.207 Da and a monoisotopic mass of 127.045570 Da .


Molecular Structure Analysis

The molecular structure of 2-(3-Thienyl)ethanamine consists of a thiophene ring attached to an ethanamine group . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .

Scientific Research Applications

1. Multifunctional Biocide and Corrosion Inhibitor

2-(Decylthio)ethanamine hydrochloride, a related compound, functions as a multifunctional biocide in cooling water systems. It shows broad-spectrum activity against bacteria, fungi, and algae and has biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

2. Antimicrobial and Antidiabetic Applications

Derivatives of 2-(2-methoxyphenoxy)ethanamine, similar to 2-(3-Thienyl)ethanamine, have been synthesized and shown to possess in vitro antimicrobial and antidiabetic activities. These compounds were also evaluated as potential COVID-19 inhibitors (G et al., 2023).

3. Inhibitors for Alzheimer's Disease

Novel derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine, structurally related to 2-(3-Thienyl)ethanamine, have been synthesized as inhibitors for acetylcholinesterase and butyrylcholinesterase. They show promise for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).

4. Chemical Synthesis and Characterization

Research on the synthesis of 2-(thiophen-2-yl)ethanamine, which is a close analogue of 2-(3-Thienyl)ethanamine, has been reported. This includes methods for achieving high yields and purity (Yun-yang, 2007).

5. Key Intermediate in Medication Development

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, structurally related to 2-(3-Thienyl)ethanamine, has been identified as a key intermediate in the synthesis of Silodosin, a medication for benign prostatic hyperplasia (Luo et al., 2008).

6. DNA Binding and Nuclease Activity Studies

Cu(II) complexes of ligands like 2-(pyridine-2-yl)ethanamine, closely related to 2-(3-Thienyl)ethanamine, have been synthesized and characterized. These complexes show DNA binding propensity and nuclease activity, indicating potential applications in biomedical research (Kumar et al., 2012).

properties

IUPAC Name

2-thiophen-3-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLWIQYRRVBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482771
Record name 2-(3-Thienyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Thienyl)ethanamine

CAS RN

59311-67-0
Record name 2-(3-Thienyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Thienyl)ethanamine
Reactant of Route 2
2-(3-Thienyl)ethanamine
Reactant of Route 3
2-(3-Thienyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-Thienyl)ethanamine
Reactant of Route 5
2-(3-Thienyl)ethanamine
Reactant of Route 6
2-(3-Thienyl)ethanamine

Citations

For This Compound
2
Citations
C Xing, Q Xu, H Tang, L Liu… - Journal of the American …, 2009 - ACS Publications
With the increasing antibiotic resistance of microorganisms, there is a growing interest in the design and development of new materials that are effective in killing bacteria to replace …
Number of citations: 340 pubs.acs.org
JZ Saavedra, A Resendez, A Rovira… - The Journal of …, 2012 - ACS Publications
While alternative methods of preparing dichloroindium hydride (HInCl 2 ) via the in situ reduction of InCl 3 using lithium amino borohydride (LAB) were explored, generation of HInCl 2 …
Number of citations: 80 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.